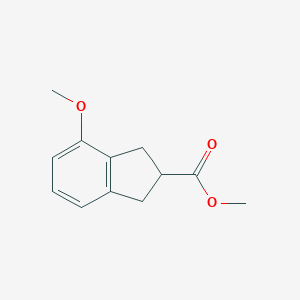

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNXBUIKAOQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437500 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163456-61-9 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Introduction

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a valuable scaffold in medicinal chemistry and drug development. Its rigid, bicyclic core, adorned with a methoxy and a methyl ester functional group, provides a versatile platform for the synthesis of a wide array of biologically active molecules. The indane framework is a common motif in natural products and pharmaceutical agents, prized for its ability to orient substituents in a well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] This guide provides a comprehensive overview of a robust and efficient synthetic route to this important intermediate, detailing the underlying chemical principles and offering practical, field-proven insights for researchers and drug development professionals.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing from the readily available starting material, 4-hydroxy-1-indanone. The overall strategy involves:

-

Protection of the phenolic hydroxyl group via methylation to yield 4-methoxy-1-indanone. This initial step is crucial to prevent unwanted side reactions in the subsequent base-mediated transformation.

-

Introduction of the carboxylate functionality at the C-2 position through a base-catalyzed carboxymethylation of the ketone. This step constructs the key β-keto ester intermediate.

-

Selective reduction of the keto group at the C-1 position to a methylene group, affording the final target molecule. Careful selection of the reduction methodology is paramount to ensure the integrity of the ester and methoxy functional groups.

Sources

"physical and chemical properties of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, predicted spectral data, and a discussion of its potential reactivity and applications. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers. The structural similarity of its core to known biologically active molecules, such as tubulin polymerization inhibitors, suggests that this compound could be a valuable building block in the development of novel therapeutics.[1][2]

Molecular Structure and Core Properties

This compound possesses a dihydroindene core, which is a common scaffold in medicinal chemistry. The key structural features include a benzene ring fused to a five-membered ring, with a methoxy group on the aromatic ring and a methyl carboxylate group on the aliphatic ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| CAS Number | 163456-61-9 | [3] |

| Canonical SMILES | COC1=CC=C2C(=C1)CC(C2)C(=O)OC | N/A |

| InChI Key | InChI=1S/C12H14O3/c1-14-9-5-4-8-6-10(12(13)15-2)7-11(8)9/h4-5,10H,6-7H2,1-2H3 | N/A |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned via a two-step process starting from commercially available materials. This proposed pathway is based on established synthetic methodologies for related indene derivatives.

Figure 1: Proposed two-step synthesis of the target molecule.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

-

Preparation: To a solution of 4-methoxy-2,3-dihydro-1H-indene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to -78 °C, a strong base such as n-butyllithium is added dropwise.

-

Carboxylation: After stirring for a designated period, the reaction mixture is quenched by bubbling carbon dioxide gas through it or by adding crushed dry ice.

-

Work-up and Isolation: The reaction is then acidified with a suitable acid (e.g., HCl), and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.[4]

Step 2: Synthesis of this compound

-

Esterification: The carboxylic acid from Step 1 is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

Reaction: The mixture is heated to reflux for several hours, with reaction progress monitored by thin-layer chromatography.

-

Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is then subjected to an appropriate work-up, likely involving neutralization and extraction, followed by purification via column chromatography to afford the final product.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a solid or a high-boiling point liquid at room temperature. | The presence of polar functional groups and a relatively rigid bicyclic structure would increase intermolecular forces. |

| Melting Point | Expected to be in the range of 50-100 °C. | Based on the melting points of related indanone and dihydroindene derivatives.[5] |

| Boiling Point | Estimated to be above 250 °C at atmospheric pressure. | The molecular weight and polarity suggest a high boiling point. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | The ester and methoxy groups provide some polarity, but the hydrocarbon backbone is dominant. |

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound, which are crucial for its identification and characterization. These predictions are based on the analysis of its functional groups and comparison with spectral data of analogous compounds.[1][2][5]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three protons on the aromatic ring are expected to appear in the range of δ 6.7-7.2 ppm. Their splitting pattern will depend on their relative positions.

-

Aliphatic Protons: The protons of the five-membered ring will likely appear between δ 2.5-3.5 ppm. The proton at the C2 position, being adjacent to the ester group, would be expected to be a multiplet. The four protons at the C1 and C3 positions would likely appear as two distinct multiplets.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8 ppm.

-

Methyl Ester Protons: A sharp singlet for the three protons of the methyl ester group will likely be observed around δ 3.7 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ester carbonyl carbon should appear significantly downfield, in the region of δ 170-175 ppm.

-

Aromatic Carbons: The six aromatic carbons are expected in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.

-

Aliphatic Carbons: The carbons of the five-membered ring should resonate between δ 30-50 ppm.

-

Methoxy Carbon: The carbon of the methoxy group is anticipated around δ 55 ppm.

-

Methyl Ester Carbon: The carbon of the methyl ester group is expected to be around δ 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.

-

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester and ether linkages should be present in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ range.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 206.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the methyl carboxylate group (-COOCH₃, m/z = 59).

Reactivity and Potential Applications

Figure 2: Conceptual overview of the reactivity and potential applications.

Chemical Reactivity

The reactivity of this compound is primarily governed by its ester functional group and the methoxy-activated aromatic ring.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid.

-

Ester Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzene ring.

Potential Applications in Drug Discovery

The 2,3-dihydro-1H-indene scaffold is a key component in a variety of biologically active compounds. Recent research has highlighted the potential of methoxy-substituted dihydroindene derivatives as potent tubulin polymerization inhibitors.[1][2] These compounds can disrupt the formation of microtubules, which are essential for cell division, making them attractive targets for anticancer drug development.

The structural similarity of this compound to these active compounds suggests that it could serve as a valuable intermediate or building block for the synthesis of novel drug candidates with potential anti-angiogenic and antitumor properties.[1]

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its known and predicted properties based on sound chemical principles and data from closely related analogs. The proposed synthetic pathway offers a practical approach for its preparation, and the predicted spectral data provides a basis for its characterization. The potential for this molecule to serve as a precursor to novel therapeutic agents, particularly in the area of oncology, underscores the importance of further investigation into its synthesis, characterization, and biological activity.

References

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). PMC - NIH. [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (n.d.). Europe PMC. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting information for. (n.d.). The Royal Society of Chemistry. [Link]

-

methyl 4-methoxy-1H-indole-2-carboxylate. (n.d.). PubChem. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). [PDF]. [Link]

-

2,3-dihydro-4-methoxy-1h-indene-1-carbonitrile. (n.d.). PubChemLite. [Link]

-

This compound. (n.d.). 2a biotech. [Link]

-

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid. (n.d.). MOLBASE. [Link]

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. molbase.com [molbase.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS Number 163456-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, with CAS number 163456-61-9, is a member of the substituted indane class of molecules. The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this core structure have shown significant potential as tubulin polymerization inhibitors, a critical mechanism of action for many successful anti-cancer agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery, particularly in the context of oncology. The insights presented herein are intended to empower researchers and drug development professionals in their exploration of novel therapeutics based on the dihydro-1H-indene framework.

Chemical and Physical Properties

This compound is a small molecule with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 163456-61-9 | N/A |

| Molecular Formula | C₁₂H₁₄O₃ | N/A |

| Molecular Weight | 206.24 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=CC=C2C(C1)CC(C2)C(=O)OC | N/A |

Proposed Synthesis and Mechanistic Rationale

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Intramolecular Friedel-Crafts Acylation to form 4-Methoxy-2,3-dihydro-1H-inden-1-one

-

Rationale: This initial cyclization is a classic and efficient method for constructing the indanone core. The electron-donating methoxy group at the meta position directs the acylation to the ortho position, favoring the formation of the five-membered ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.

-

Protocol:

-

To a flask equipped with a mechanical stirrer, add 3-(3-methoxyphenyl)propanoic acid.

-

Add polyphosphoric acid (PPA) in excess (approximately 10-20 equivalents by weight).

-

Heat the mixture with vigorous stirring to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-2,3-dihydro-1H-inden-1-one.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Claisen Condensation to introduce the Carboxylate Moiety

-

Rationale: A base-mediated Claisen condensation with dimethyl oxalate introduces the necessary two-carbon unit that will become the carboxylate group. Sodium methoxide is a suitable base for this transformation.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxy-2,3-dihydro-1H-inden-1-one and dimethyl oxalate in a suitable anhydrous solvent like toluene or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide in methanol.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude methyl 2-(4-methoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate.

-

Step 3: Decarboxylation

-

Rationale: The product from the Claisen condensation is a β-keto ester, which can undergo decarboxylation under thermal conditions to yield the desired methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

-

Protocol:

-

Dissolve the crude product from the previous step in a high-boiling point solvent such as dimethyl sulfoxide (DMSO).

-

Add a small amount of water.

-

Heat the mixture to approximately 140-160 °C for 2-4 hours. The evolution of carbon dioxide should be observed.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate by column chromatography.

-

Step 4 & 5: Ketone Reduction and Deoxygenation (e.g., Wolff-Kishner or Clemmensen Reduction)

-

Rationale: The final step involves the removal of the ketone at the 1-position. A two-step process of reduction to the alcohol followed by deoxygenation, or a direct one-pot reduction like the Wolff-Kishner or Clemmensen reduction can be employed. The choice of method will depend on the stability of the ester group to the reaction conditions. The Wolff-Kishner (basic conditions) is generally compatible with esters.

-

Protocol (Wolff-Kishner Reduction):

-

To a round-bottom flask equipped with a reflux condenser, add methyl 4-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, hydrazine hydrate, and a high-boiling point solvent like diethylene glycol.

-

Add potassium hydroxide pellets.

-

Heat the mixture to reflux (around 180-200 °C) for several hours until the evolution of nitrogen ceases.

-

Cool the reaction, dilute with water, and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

Spectroscopic Characterization (Predicted)

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the three protons on the benzene ring are expected in the range of δ 6.7-7.2 ppm. The coupling patterns will be indicative of their relative positions.

-

Methoxy Protons: A sharp singlet for the methoxy group on the aromatic ring will likely appear around δ 3.8 ppm.

-

Ester Methyl Protons: A sharp singlet for the methyl group of the ester will be observed, typically around δ 3.7 ppm.

-

Indane Ring Protons: The protons on the five-membered ring will appear as a series of multiplets in the upfield region (δ 2.5-3.5 ppm), reflecting their diastereotopic nature and complex spin-spin coupling.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 170-175 ppm.

-

Aromatic Carbons: The six carbons of the benzene ring will resonate between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield in this region.

-

Methoxy and Ester Methyl Carbons: The methoxy and ester methyl carbons will appear as sharp signals around δ 55-56 ppm and δ 51-52 ppm, respectively.

-

Indane Ring Carbons: The aliphatic carbons of the indane ring will be found in the upfield region, typically between δ 30-45 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 206.24.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is a key pharmacophore in a number of biologically active compounds. Recent research has highlighted its potential in the development of novel anti-cancer agents.

Tubulin Polymerization Inhibition

Several studies have demonstrated that derivatives of 2,3-dihydro-1H-indene can act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2] This mechanism disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Proposed mechanism of action for dihydro-1H-indene derivatives as tubulin polymerization inhibitors.

The structural features of this compound, particularly the substituted aromatic ring, make it a promising candidate for investigation as a tubulin polymerization inhibitor. Further structure-activity relationship (SAR) studies could involve modification of the ester group and the methoxy substituent to optimize potency and selectivity.

Anti-inflammatory and Analgesic Potential

The indene core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). While the primary focus of recent research on this scaffold has been on oncology, the potential for anti-inflammatory and analgesic properties should not be overlooked.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a robust, scientifically-grounded framework for its synthesis and characterization based on established methodologies for analogous compounds. The known biological activities of the 2,3-dihydro-1H-indene scaffold, particularly as a tubulin polymerization inhibitor, highlight the potential of this molecule as a starting point for the development of novel therapeutics. It is hoped that this in-depth technical guide will serve as a valuable resource for researchers in their efforts to explore the therapeutic promise of this and related compounds.

References

-

Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

- WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to tre

Sources

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to the structural elucidation of this indane derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs, providing a robust framework for the characterization of this compound.

Introduction

This compound is a member of the indane family, a class of compounds with significant interest in medicinal chemistry due to their presence in various biologically active molecules. Accurate structural confirmation through spectroscopic analysis is a critical step in the synthesis and development of new chemical entities. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from close structural analogs and foundational spectroscopic principles to present a reliable, predicted spectroscopic profile. This approach underscores the importance of deductive reasoning based on structure-property relationships in chemical analysis.

Molecular Structure and Key Features

The structure of this compound comprises a bicyclic indane core, a methoxy substituent on the aromatic ring at the 4-position, and a methyl ester group at the 2-position of the five-membered ring. This combination of an aromatic ether, a saturated carbocyclic ring, and an ester functional group gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of closely related structures, including methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate[1], and established substituent effects in aromatic systems[2][3].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence, a spectral width of 0-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum with a spectral width of 0-220 ppm. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7 | ~7.15 | d | 1H | ~7.5 |

| H-6 | ~6.85 | t | 1H | ~7.5 |

| H-5 | ~6.70 | d | 1H | ~7.5 |

| OCH₃ (aromatic) | ~3.80 | s | 3H | - |

| OCH₃ (ester) | ~3.75 | s | 3H | - |

| H-1 (diastereotopic) | ~3.30 & ~2.90 | m | 2H | - |

| H-2 | ~3.10 | m | 1H | - |

| H-3 (diastereotopic) | ~3.00 & ~2.70 | m | 2H | - |

Justification of Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (H-5, H-6, H-7): The methoxy group at C-4 is an electron-donating group, which will shield the ortho (H-5) and para (H-7, relative to the fusion point) protons, shifting them upfield compared to unsubstituted indane. The expected splitting pattern for this trisubstituted aromatic ring would be complex, likely appearing as a doublet for H-7 and H-5, and a triplet for H-6[2][4].

-

Methoxy Protons: The aromatic methoxy group is expected around 3.80 ppm, a typical value for methoxy groups on a benzene ring. The methyl ester protons will also appear as a singlet, likely around 3.75 ppm.

-

Aliphatic Protons (H-1, H-2, H-3): The protons on the five-membered ring form a complex spin system. The benzylic protons at C-1 and C-3 will be diastereotopic and are expected to appear as complex multiplets. The methine proton at C-2, being adjacent to the electron-withdrawing ester group, will be deshielded. The chemical shifts are estimated based on data for the indane core[5][6] and the influence of the ester group.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~174 |

| C-4 | ~158 |

| C-7a | ~142 |

| C-3a | ~135 |

| C-7 | ~128 |

| C-6 | ~120 |

| C-5 | ~110 |

| OCH₃ (aromatic) | ~55.5 |

| OCH₃ (ester) | ~52.0 |

| C-2 | ~45.0 |

| C-1 | ~35.0 |

| C-3 | ~30.0 |

Justification of Predicted ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically around 174 ppm.

-

Aromatic Carbons: The carbon bearing the methoxy group (C-4) will be significantly deshielded. The other aromatic carbons are assigned based on established substituent effects of a methoxy group and the fused ring system[7][8].

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are estimated based on the spectrum of indane and the influence of the ester substituent at C-2[5]. The C-2 carbon will be deshielded due to the direct attachment of the ester group.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption frequencies are based on well-established correlation tables[9][10][11][12][13].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3050 | Aromatic C-H | Stretch |

| ~2950, ~2850 | Aliphatic C-H | Stretch |

| ~1735 | C=O (ester) | Stretch |

| ~1600, ~1480 | C=C (aromatic) | Stretch |

| ~1250 | C-O (aromatic ether) | Stretch |

| ~1170 | C-O (ester) | Stretch |

Interpretation of Predicted IR Spectrum:

-

The presence of the ester group will be clearly indicated by the strong C=O stretching vibration around 1735 cm⁻¹.

-

The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

The C-O stretching of the aromatic ether and the ester will be visible in the fingerprint region, around 1250 cm⁻¹ and 1170 cm⁻¹, respectively.

-

The aliphatic C-H stretching vibrations of the five-membered ring and the methyl groups will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatography system.

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₄O₃ = 206.24 g/mol ).

-

Key Fragmentation Pathways:

-

Loss of the methoxy group from the ester (∙OCH₃) to give a fragment at m/z 175.

-

Loss of the methyl ester group (∙COOCH₃) to give a fragment at m/z 147.

-

Cleavage of the five-membered ring, a common fragmentation pathway for cyclic compounds, can lead to various smaller fragments[14][15][16].

-

A McLafferty rearrangement is unlikely due to the structure of the ester.

-

Caption: Key predicted fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, a comprehensive profile has been constructed. This self-validating approach, which explains the causality behind the predicted data, offers a reliable reference for researchers working with this and similar indane derivatives. The provided protocols for data acquisition and the detailed interpretation of the expected spectra serve as a practical tool for the synthesis and characterization of novel compounds in the field of drug discovery and development.

References

-

NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. (2025-08-07). ResearchGate. [Link]

-

Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. (2025-08-06). ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [Link]

-

1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

-

NMR Spectroscopy of Benzene Derivatives. (2025-05-22). JoVE. [Link]

-

Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate. ResearchGate. [Link]

-

Mass Spectrometry: Cycloalkane Fragmentation. (2024-12-05). JoVE. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

-

CID 101939295 | C9H8. PubChem. [Link]

-

methyl 3-(2-methoxy-2-oxoethyl)-1H-indene-2-carboxylate. ChemSynthesis. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. University of California, Santa Cruz. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

IR Group Frequencies. UMass OWL. [Link]

Sources

- 1. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Group Frequencies [owl.umass.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 16. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: Early Discovery and Synthesis

An In-depth Technical Guide to the Discovery and History of Dihydro-indene Derivatives

For researchers, scientists, and drug development professionals, understanding the history and synthetic evolution of a chemical scaffold is paramount to unlocking its future potential. The dihydro-indene, or indane, nucleus represents a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic framework, composed of a benzene ring fused to a cyclopentane ring, provides a structurally robust and synthetically versatile platform for the development of potent and selective therapeutic agents.[1][2] This guide delves into the historical discovery, synthetic evolution, and expanding therapeutic applications of dihydro-indene derivatives, offering field-proven insights and detailed methodologies.

The story of dihydro-indene (indane) begins with its unsaturated precursor, indene, a component of coal tar. The parent indane (C₉H₁₀) is a colorless liquid hydrocarbon, typically produced by the hydrogenation of indene.[3] Early synthetic chemists established foundational methods for constructing the indane skeleton, many of which remain relevant today.

A cornerstone of early indane synthesis was the intramolecular Friedel-Crafts reaction . Cyclization of substrates like phenylpropionic acid or its derivatives in the presence of a strong acid catalyst affords 1-indanone, a key intermediate that can be subsequently reduced to indanol or the fully saturated indane.[3]

Caption: Foundational Friedel-Crafts approach to the indane core.

The introduction of functional groups, particularly the amine group, marked the transition of indane from a simple hydrocarbon to a pharmacologically relevant scaffold. The synthesis of 2-aminoindane , a crucial building block for many neuroprotective agents, has been approached through various routes.[4] Early methods often started from 1-indanone, converting it to the corresponding oxime, followed by reduction. More modern, efficient methods have since been developed to address the challenges of low yields and harsh conditions associated with older protocols.[5]

Protocol: A Modern Approach to 2-Aminoindane-2-Carboxylic Acid

A notable efficient synthesis for a key derivative, 2-aminoindane-2-carboxylic acid, involves a two-step alkylation of a nickel (II) complex of a glycine Schiff base.[6] This method highlights the evolution towards milder conditions and higher yields.

Step 1: Monoalkylation

-

A Ni(II)-complex of a glycine Schiff base is reacted with o-dibromoxylylene under phase-transfer conditions.

-

This step proceeds with high efficiency, yielding the monoalkylated complex in excellent yield (approx. 97%).[6]

Step 2: Cyclization

-

The intermediate complex from Step 1 is cyclized without purification.

-

The reaction is conducted under homogeneous conditions using a strong base (e.g., sodium tert-butoxide) in DMF.

-

This intramolecular alkylation forms the five-membered ring of the indane system, again in high yield (approx. 93%).[6]

Step 3: Decomposition and Isolation

-

The resulting cyclized complex is decomposed to release the target amino acid, 2-aminoindane-2-carboxylic acid (approx. 98% yield).[6]

-

A key advantage of this protocol is the recovery of the ligand, which can be recycled back to the starting glycine complex, improving the overall process economy.[6]

A Privileged Scaffold: The Rise of Indanes in Medicinal Chemistry

The indane framework is prevalent in numerous efficacious pharmaceuticals, including the antiviral drug Indinavir and the anti-inflammatory agent Sulindac.[1][2] Its value lies in the rigid structure, which reduces conformational flexibility. This rigidity can lead to higher binding affinity and selectivity for a biological target, as it minimizes the entropic penalty upon binding. The fusion of aromatic and aliphatic rings also provides a unique electronic and lipophilic character, which can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic properties.[1]

This has led to the exploration of dihydro-indene derivatives across a wide spectrum of diseases, with notable success in developing:

-

Neuroprotective Agents: Aminoindanes and indanediones have been foundational in creating neuroleptics and molecules that protect neurons from damage.[2][7]

-

Anticancer Therapeutics: Substituted indanes and their unsaturated analogue, indene, present a privileged profile for developing anticancer drugs by targeting various oncologic pathways.[1][8]

-

CGRP Receptor Antagonists: Indane-carboxamide derivatives have shown strong potential as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[1][2]

Case Study: Donepezil - The Archetypal Dihydro-indene Derivative

Perhaps the most commercially successful dihydro-indene derivative is Donepezil (marketed as Aricept). Co-developed by Eisai and Pfizer, it is a cornerstone in the palliative treatment of Alzheimer's disease.[9][10] Research on Donepezil began in 1983, with its first Phase I clinical trials commencing in 1989.[11]

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a deficiency in the neurotransmitter acetylcholine (ACh).[11] Donepezil functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[12][13] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This action helps to improve cognitive symptoms like memory and learning.[12]

Caption: Common synthetic workflow for the production of Donepezil.

Protocol: Representative Synthesis of Donepezil

-

Reaction Setup: 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine are dissolved in an appropriate aprotic solvent (e.g., THF).

-

Base Addition: The solution is cooled to a low temperature (e.g., -78 °C), and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to facilitate the aldol condensation. [9]3. Condensation and Dehydration: After the addition is complete, the reaction mixture is allowed to warm to room temperature. This promotes the condensation and subsequent dehydration to form the exocyclic double bond, yielding an unsaturated precursor. [11]4. Reduction: The unsaturated intermediate is then subjected to catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas to reduce the double bond. [9][11]5. Workup and Purification: The final product, Donepezil, is isolated and purified using standard techniques such as crystallization or chromatography.

Modern Methodologies and Expanding Therapeutic Horizons

While classical methods laid the groundwork, modern organic synthesis has introduced more efficient and versatile routes to dihydro-indene derivatives. [14]Catalytic methods, in particular, have revolutionized the construction of this scaffold.

-

Palladium-catalyzed Heck reactions of 2-bromoaryl derivatives can achieve cyclization to form indanes and indenes. [3]* Rhodium and Iron-catalyzed reactions have been developed for the synthesis of indene derivatives from readily available starting materials like N-benzylic sulfonamides and alkynes. [15]* Gold-catalyzed direct Csp³-H activation provides a practical and high-yielding procedure for creating indenes. [16] These advanced synthetic tools have enabled chemists to more easily generate diverse libraries of dihydro-indene derivatives, accelerating the discovery of new therapeutic agents.

Emerging Applications

The versatility of the dihydro-indene scaffold continues to yield novel drug candidates in diverse therapeutic areas.

| Derivative Class | Therapeutic Target/Application | Mechanism of Action |

| Trimethoxy-indanone Analogs | Anticancer, Anti-angiogenesis | Tubulin Polymerization Inhibition (Colchicine Binding Site) [8][17] |

| Indane/Naphthalene Hybrids | Anticancer | USP7 Deubiquitinase Inhibition [18] |

| Functionalized Indanes | Antioxidant | Free Radical Scavenging [19] |

| Aminoindanes | Neuroprotection, Anti-Parkinson's | Monoamine Oxidase (MAO) Inhibition |

| Indane-carboxamides | Anti-migraine | CGRP Receptor Antagonism [1][2] |

Recent research has identified novel dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors by binding to the colchicine site. [8]One such compound, designated 12d in a 2023 study, exhibited significant antiproliferative activity against multiple cancer cell lines, induced cell cycle arrest, and inhibited angiogenesis both in vitro and in vivo. [17]This work underscores the ongoing potential to discover new anticancer agents based on this enduring scaffold.

Conclusion and Future Outlook

The journey of dihydro-indene derivatives from simple coal tar components to sophisticated, life-changing pharmaceuticals like Donepezil is a testament to the power of medicinal chemistry. The scaffold's inherent structural and chemical properties have made it a perennial favorite among drug designers. With the advent of modern catalytic synthesis, the ability to create novel, complex, and highly functionalized indane derivatives is greater than ever. As our understanding of disease biology deepens, the dihydro-indene core is poised to remain a critical and "privileged" starting point for the development of the next generation of therapeutics, targeting everything from cancer to neurodegeneration.

References

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central. Available at: [Link]

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Available at: [Link]

-

DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]

-

Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. Available at: [Link]

-

Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Available at: [Link]

-

Synthesis of donepezil by Eleti et al. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available at: [Link]

-

Indane. Wikipedia. Available at: [Link]

-

The synthesis of indane derivatives and antioxidant effects | Request PDF. ResearchGate. Available at: [Link]

- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.

-

Indane Derivatives. Eburon Organics. Available at: [Link]

-

Indane Derivatives in Medicinal Chemistry | PDF. Scribd. Available at: [Link]

-

Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Indanes and Indenes. PubMed. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]

-

Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate. Available at: [Link]

-

Behind the headlines: Pfizer finds new ways to support dementia research. Alzheimer's Research UK. Available at: [Link]

-

Discovery of indane and naphthalene derivatives as USP7 inhibitors. PubMed. Available at: [Link]

-

Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. Available at: [Link]

-

Pfizer ends neuroscience discovery programme, and drops out of dementia drug race. Alzheimer's Society. Available at: [Link]

-

Pfizer to Halt Alzheimer's and Parkinson's Drug Research. The Scientist. Available at: [Link]

-

Rational synthesis of 2-aminoindazole. The Journal of Organic Chemistry. Available at: [Link]

- KR20160021343A - Efficient synthesis of indene derivatives by cascade reactions. Google Patents.

- US3923887A - Derivatives of 2-aminoindane, the preparation and use thereof. Google Patents.

-

XXV.—Synthesis of indene, hydrindene, and some of their derivatives. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indane Derivatives | Eburon [eburon-organics.com]

- 3. Indane - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 6. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Pfizer Announces New Phase 1 Data From Two Novel Compounds For Alzheimer’s Disease At ICAD Annual Meeting | Pfizer [pfizer.com]

- 11. scispace.com [scispace.com]

- 12. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indene synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of indane and naphthalene derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methoxy-Substituted Indenes: A Technical Guide to Emerging Research Applications

Foreword: The Versatile Scaffold of Methoxy-Substituted Indenes

The indene framework, a bicyclic aromatic hydrocarbon, has long been a subject of interest in organic synthesis and materials science.[1][2] The introduction of substituents onto this scaffold dramatically alters its electronic and steric properties, opening up a vast landscape of potential applications. Among these, the methoxy group (–OCH₃), a seemingly simple functional group, imparts a unique combination of properties that have positioned methoxy-substituted indenes as a focal point of innovative research.[3][4] This technical guide provides an in-depth exploration of the burgeoning research applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, and practical applications in medicinal chemistry, materials science, and catalysis, supported by detailed protocols and quantitative data.

Chapter 1: The Strategic Role of the Methoxy Group

The prevalence of the methoxy group in natural products and approved drugs is a testament to its utility in molecular design.[3] Its influence stems from a duality of electronic and steric effects. Electronically, the methoxy group is a moderate electron-donating group through resonance when positioned at the para position of a benzene ring, while it acts as an electron-withdrawing group through induction at the meta position.[4] This ability to modulate electron density is crucial for tuning the reactivity of the indene core and its interactions with biological targets or other molecules.

Sterically, the methoxy group is relatively small, allowing it to probe binding pockets without introducing significant steric hindrance.[5] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to favorable ligand-receptor interactions.[6] These properties make the methoxy group a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

Chapter 2: Applications in Medicinal Chemistry

The methoxy-substituted indene scaffold has emerged as a promising platform for the development of novel therapeutics targeting a range of diseases.

Adenosine A₁ and A₂ₐ Receptor Antagonists for Neurological Disorders

There is growing evidence that antagonists of the adenosine A₁ and A₂ₐ receptors have potential therapeutic benefits in neurodegenerative conditions like Parkinson's disease.[7] Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for both of these receptors.[7]

Causality of Experimental Choices: The 2-benzylidene-1-indanone scaffold was chosen as a starting point. The introduction of a methoxy group, particularly at the C4 position of the indanone ring, was found to significantly enhance binding affinity for both A₁ and A₂ₐ receptors.[7] This is likely due to favorable electronic contributions and potential hydrogen bonding interactions within the receptor binding sites. The exploration of different substitution patterns on both the indanone and benzylidene rings allows for the fine-tuning of affinity and selectivity.

Quantitative Data Summary:

| Compound | Substitution (Ring A) | Substitution (Ring B) | A₁ Ki (rat) (nM) | A₂ₐ Ki (rat) (nM) |

| 2c | 4-OCH₃ | 3'-OH | 41 | 97 |

| 2e | 4-OCH₃ | 3',4'-diOH | 42 | 78 |

| 2i | 5-OCH₃ | 3',4'-diOH | 3280 | 6320 |

| 2k | 5,6-diOCH₃ | 3',4'-diOH | 4290 | 18020 |

Data sourced from Mphahamele, M. J., et al. (2019).[7]

Experimental Protocols:

Protocol 2.1.1: Synthesis of (E)-2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (Compound 2e)

This protocol is based on the Claisen-Schmidt condensation reaction.

-

Dissolution: Dissolve 4-methoxy-1-indanone (1.0 equivalent) and 3,4-dihydroxybenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Cool the mixture in an ice bath with stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction: Remove the ice bath and continue stirring at room temperature overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure compound.[7][8]

Protocol 2.1.2: Adenosine A₁/A₂ₐ Receptor Binding Assay

This is a competitive radioligand binding assay.

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the target adenosine receptors.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]ZM241385 for A₂ₐ), and varying concentrations of the test compound (methoxy-substituted indene derivative).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and subsequently calculate the Ki value.

Workflow Diagram:

Caption: Workflow for the discovery of methoxy-substituted indenes as adenosine receptor antagonists.

Anti-inflammatory and Analgesic Agents

Methoxy-substituted 2,3-dihydro-1H-inden-1-one derivatives have demonstrated significant anti-inflammatory and analgesic activities.[6]

Causality of Experimental Choices: The indanone core is a known scaffold in various anti-inflammatory drugs. The addition of a methoxy group and further derivatization were explored to enhance these properties. Molecular docking studies suggest that these compounds interact strongly with the orphan nuclear receptor RORγ, an important target for anti-inflammatory activity, with binding energies ranging from -9.55 to -10.97 kcal/mol.[6]

Quantitative Data Summary:

| Compound | Anti-inflammatory Activity (% inhibition of paw edema at 3h) | Analgesic Activity (% inhibition) |

| D8 | 65 | 56.68 |

| E8 | 54 | Not Reported |

| Indomethacin (20 mg/kg) | 72 | Not Applicable |

| Morphine (5 mg/kg) | Not Applicable | 84.17 |

Data sourced from a 2026 study on 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives.[6]

Experimental Protocols:

Protocol 2.2.1: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for acute inflammation.

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (methoxy-substituted indene derivative) or vehicle control intraperitoneally. A positive control group receives a standard anti-inflammatory drug like indomethacin.[9]

-

Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[10][11]

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[12]

Anticancer Agents

The indene scaffold is also being investigated for its potential in cancer therapy. Certain methoxy-substituted dihydro-1H-indene derivatives have been identified as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.[13]

Causality of Experimental Choices: Tubulin is a clinically validated target for anticancer drugs. The indene core was selected as a scaffold to design new molecules that could bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting cell division. The methoxy groups, particularly a trimethoxy substitution pattern on a phenyl ring attached to the indene core, are crucial for this activity.

Experimental Protocols:

Protocol 2.3.1: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the assembly of microtubules.

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer. Keep the mix on ice.[14][15]

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Assay Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (e.g., nocodazole for inhibition, paclitaxel for enhancement), and a vehicle control.

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.[14][15]

Protocol 2.3.2: MTT Cytotoxicity Assay

This assay assesses the effect of a compound on cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted indene derivative for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18][19]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control and determine the IC₅₀ value.[17]

Chapter 3: Applications in Materials Science

The unique electronic properties of methoxy-substituted indenes make them valuable components in the development of advanced materials, particularly for organic electronics.

Electron-Transporting Materials for Perovskite Solar Cells

Indene-fullerene derivatives, including those with methoxy substituents, have been synthesized and investigated as electron-transporting materials (ETMs) in flexible perovskite solar cells.[16][20]

Causality of Experimental Choices: The fullerene moiety (C₆₀) is a well-established electron acceptor in organic solar cells. The indene unit is introduced to modify the electronic properties and processability of the fullerene. The methoxy group, being electron-donating, can raise the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the ETM, which can lead to a better energy level alignment with the perovskite active layer, facilitating efficient electron extraction and transport.[16][20]

Experimental Protocols:

Protocol 3.1.1: Synthesis of Methoxy-Substituted Indene-Fullerene Adducts

This protocol involves a Diels-Alder cycloaddition reaction.

-

Precursor Synthesis: Synthesize the methoxy-substituted indene precursor through a multi-step process, often starting from a methoxy-substituted phenol.[16][20]

-

Diels-Alder Reaction: In a suitable solvent like ortho-dichlorobenzene, react the methoxy-substituted indene with C₆₀ fullerene at an elevated temperature (e.g., 180°C) for an extended period (e.g., 48 hours). The indene first undergoes a[8][14]-hydrogen shift to form isoindene, which then reacts with C₆₀ in a [4+2] cycloaddition.[21][22]

-

Purification: Purify the resulting indene-fullerene adduct by column chromatography. Note that some methoxy-substituted adducts may be metastable.[16][20]

Protocol 3.1.2: Fabrication of a Perovskite Solar Cell

This is a general protocol for a standard organic solar cell.

-

Substrate Cleaning: Thoroughly clean the ITO-coated substrates.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of an HTL material (e.g., PEDOT:PSS) onto the substrate and anneal.

-

Active Layer Deposition: Spin-coat the perovskite active layer inside a glove box.

-

Electron Transport Layer (ETL) Deposition: Spin-coat a solution of the methoxy-substituted indene-fullerene derivative onto the active layer.

-

Cathode Deposition: Thermally evaporate the metal cathode (e.g., aluminum) on top of the ETL.

-

Annealing and Encapsulation: Perform a final thermal annealing step and encapsulate the device to protect it from moisture and oxygen.[23]

Workflow Diagram:

Caption: Workflow for the fabrication and testing of perovskite solar cells using methoxy-substituted indene-fullerene derivatives.

Chapter 4: Applications in Catalysis

Methoxy-substituted indenyl ligands play a crucial role in the design of transition metal catalysts, particularly for olefin polymerization.

Zirconocene Catalysts for Propylene Polymerization

C₂-symmetric ansa-zirconocenes bearing methoxy-substituted indenyl ligands have been synthesized and shown to be highly effective catalysts for the polymerization of propylene.[24]

Causality of Experimental Choices: The indenyl ligand framework is known to enhance the catalytic activity of zirconocene complexes (the "indenyl effect"). The introduction of a methoxy group into the indenyl ligand has been shown to significantly improve the catalyst's performance, including its activity, stereoselectivity, and thermal stability.[24] DFT calculations suggest that the electron-donating methoxy group stabilizes the cationic catalytic intermediates, which are formed during the polymerization process.[24]

Quantitative Data Summary:

The introduction of a methoxy group into the indenyl fragment of a zirconocene catalyst can lead to a significant increase in catalytic activity in propylene polymerization compared to unsubstituted analogues.

Experimental Protocols:

Protocol 4.1.1: Synthesis of 2-methyl-4-aryl-5-methoxy-6-alkylindenes

This is a key step in the synthesis of the ligands for the zirconocene catalysts. The specific procedures can be complex and multi-stepped, often involving Grignard reactions and acid-catalyzed cyclizations.[24]

Protocol 4.1.2: Propylene Polymerization

-

Catalyst Preparation: Prepare the methoxy-substituted indenyl zirconocene catalyst and activate it with a co-catalyst such as methylaluminoxane (MAO).[13][25]

-

Polymerization Reactor Setup: Set up a high-pressure polymerization reactor and purge it with an inert gas.

-

Solvent and Monomer Addition: Introduce the solvent (e.g., toluene) and liquid propylene into the reactor.

-

Initiation of Polymerization: Inject the activated catalyst solution into the reactor to start the polymerization.

-

Reaction Conditions: Maintain the desired temperature and pressure throughout the polymerization.

-

Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., acidified methanol).

-

Polymer Isolation and Characterization: Isolate the polypropylene by filtration, wash it, and dry it. Characterize the polymer's properties, such as molecular weight, molecular weight distribution, and tacticity, using techniques like gel permeation chromatography (GPC) and ¹³C NMR spectroscopy.[26][27]

Conclusion and Future Outlook

Methoxy-substituted indenes represent a versatile and powerful class of molecules with a wide range of potential research applications. In medicinal chemistry, they offer a promising scaffold for the development of new drugs targeting neurological disorders, inflammation, and cancer. In materials science, their tunable electronic properties make them excellent candidates for use in organic solar cells and other electronic devices. In catalysis, they serve as valuable ligands for enhancing the performance of polymerization catalysts.

The future of research into methoxy-substituted indenes is bright. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates. The development of new synthetic methodologies will enable the creation of a wider variety of derivatives with tailored properties for specific applications. As our understanding of the fundamental role of the methoxy group in these systems continues to grow, so too will the potential for innovation and discovery.

References

-

Mphahamele, M. J., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. [Journal Name, Volume(Issue), pages]. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. (2026). [Link]

-

PrepChem. (n.d.). Synthesis of 4-Methoxy-1-indanone. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Nifant'ev, I. E., et al. (2012). 5-Methoxy-Substituted Zirconium Bis-indenyl ansa-Complexes: Synthesis, Structure, and Catalytic Activity in the Polymerization and Copolymerization of Alkenes. Organometallics, 31(14), 4962–4970. [Link]

-

[Author, A. A., et al.] (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]

-

[Author, A. A., et al.] (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1739–1744. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

Nifant'ev, I. E., et al. (2012). 5-Methoxy-Substituted Zirconium Bis-indenyl ansa-Complexes: Synthesis, Structure, and Catalytic Activity in the Polymerization and Copolymerization of Alkenes. Organometallics. [Link]

-

ResearchGate. (n.d.). Flowchart of drug-discovery and -development process. [Link]

-

PubChem. (n.d.). Methoxyindene. [Link]

-

Bouzid, N., et al. (2015). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. [Journal Name, Volume(Issue), pages]. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

-

[Author, A. A., et al.] (1997). Polymerization of propylene with bridged and unbridged indenyl derivatives of zirconium. Polimery. [Link]

-

Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

-

[Author, A. A., et al.] (n.d.). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Journal Name]. [Link]

-

Wikipedia. (n.d.). Methoxy group. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

[Author, A. A., et al.] (2017). Quasi-Living Polymerization of Propene with an Isotactic-Specific Zirconocene Catalyst. Molecules, 22(5), 725. [Link]

-

PubChem. (n.d.). 5-Methoxy-1H-indene. [Link]

-

protocols.io. (2023). MTT Assay protocol. [Link]

-

[Author, A. A., et al.] (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. [Link]

-

Wikipedia. (n.d.). 4-PhPr-PEA. [Link]

-

[Author, A. A., et al.] (2007). Heterocycle‐Substituted Indenes as Precursors for Supported Zirconocene Catalysts. European Journal of Inorganic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

-

[Author, A. A., et al.] (n.d.). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules. [Link]

-

[Author, A. A., et al.] (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules. [Link]

-

ResearchGate. (n.d.). Schematic of Steps Involved in the Fabrication of an OPV Device. [Link]

-

ResearchGate. (n.d.). Schematic flow chart summarizing the process of drug discovery and the main content of the preclinical study. [Link]

-

[Author, A. A., et al.] (n.d.). Enhancing photovoltaic properties of organic solar cells through core alteration of methyl-substituted bithiophene-based small molecule acceptors. New Journal of Chemistry. [Link]

-

ChemistryViews. (2020). High-Performance Organic Solar Cells. [Link]

-

[Author, A. A., et al.] (2023). Catalytic Properties of Zirconocene-Based Systems in 1-Hexene Oligomerization and Structure of Metal Hydride Reaction Centers. Molecules. [Link]

-

Ji, W., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

-

[Author, A. A., et al.] (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers. [Link]

-

[Author, A. A., et al.] (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with. Polymers. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

-

ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. [Link]

-

ResearchGate. (n.d.). High performance and efficiency enhancement for organic solar cell : layers thickness optimization. [Link]

-

YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab. [Link]

Sources

- 1. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Unexpected Diels–Alder reaction of [60]fullerene with electron-deficient ferrocenes as cyclopentadiene surrogates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. [2104.13991] Pure hydrocarbon cycles in TMC-1: Discovery of ethynyl cyclopropenylidene, cyclopentadiene and indene [arxiv.org]

- 6. 2-(4-Methoxyphenyl)-1H-indene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. nevolab.de [nevolab.de]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Growth of Fullerene Fragments Using the Diels-Alder Cycloaddition Reaction: First Step towards a C60 Synthesis by Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. ossila.com [ossila.com]

- 24. researchgate.net [researchgate.net]